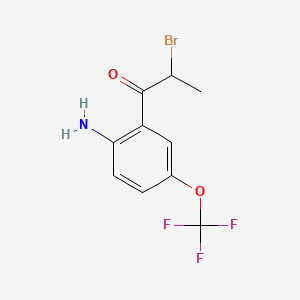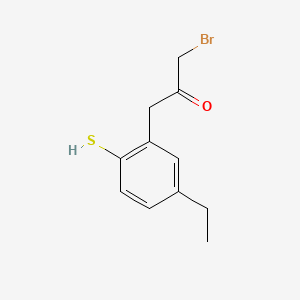
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 g/mol This compound is characterized by the presence of a bromine atom, an ethyl group, and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one typically involves the bromination of 3-(5-ethyl-2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols.
科学的研究の応用
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. The carbonyl group in the propanone moiety can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
1-Bromo-3-phenylpropan-2-one: Similar structure but lacks the ethyl and mercapto groups.
3-(5-Ethyl-2-mercaptophenyl)propan-2-one: Similar structure but lacks the bromine atom.
1-Bromo-3-(2-mercaptophenyl)propan-2-one: Similar structure but lacks the ethyl group.
Uniqueness
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is unique due to the presence of both the bromine atom and the mercapto group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
特性
分子式 |
C11H13BrOS |
|---|---|
分子量 |
273.19 g/mol |
IUPAC名 |
1-bromo-3-(5-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-2-8-3-4-11(14)9(5-8)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3 |
InChIキー |
GAVVOJDGBVUPAB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)S)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







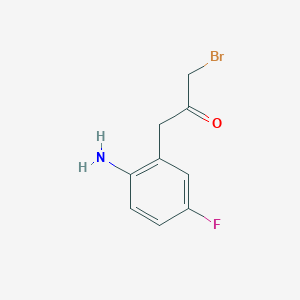

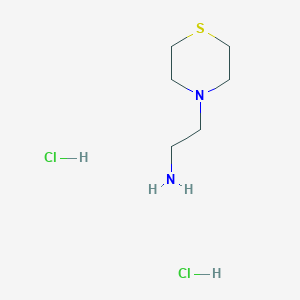

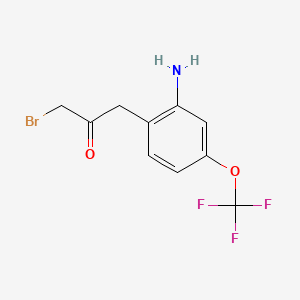
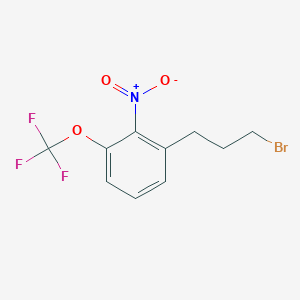
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
